N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring, a nitrophenoxy group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation of (2E)-3-(furan-2-yl)-2-methylprop-2-enal with 2-(2-nitrophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted hydrazides with different nucleophilic groups.
Scientific Research Applications
N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to bind to specific sites on target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-2-methylprop-2-enal: A precursor in the synthesis of the target compound.
2-(2-nitrophenoxy)acetohydrazide: Another precursor used in the synthesis.
N’-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide: A structurally similar compound with different substituents.
Uniqueness
N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to its combination of a furan ring, a nitrophenoxy group, and a hydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H15N3O5 |
---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C16H15N3O5/c1-12(9-13-5-4-8-23-13)10-17-18-16(20)11-24-15-7-3-2-6-14(15)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b12-9+,17-10+ |
InChI Key |
HRKLQKRHZGQFOC-GRALHKOYSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC=CO1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.